molecular formula C7H11N3O3 B2466542 methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1423034-58-5

methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2466542
CAS No.: 1423034-58-5
M. Wt: 185.183
InChI Key: CVWNVAUOPWCYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Triazoles are known for their wide range of chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process like the Huisgen cycloaddition, a well-known method for synthesizing triazoles .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Triazoles are generally stable and resistant to oxidation and reduction .

Scientific Research Applications

Corrosion Inhibition

Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate and similar compounds have been studied for their role as corrosion inhibitors. A study by Elazhary et al. (2019) explored the use of related 1,2,3-triazole derivatives as corrosion inhibitors of mild steel in sulfuric acid solution. The research utilized various techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and scanning electron microscopy to determine the effectiveness of these inhibitors (Elazhary et al., 2019).

Synthesis and Characterization

Milićević et al. (2020) focused on the synthesis of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols and related compounds. Their research included deacetylation and oxidation processes to produce various derivatives, with confirmation of structures through NMR spectroscopy and other spectroscopic methods (Milićević et al., 2020).

Antimicrobial Activity

Research by Holla et al. (2005) on substituted 1,2,3-triazoles, including compounds structurally similar to this compound, investigated their antimicrobial activity. They synthesized various triazole derivatives and assessed their antimicrobial properties using IR, NMR, and mass spectral data (Holla et al., 2005).

Fluorescent Probe Development

A study by Palanisamy et al. (2016) reported the development of a water-soluble copper complex using 1,2,3-triazole derivatives as a fluorescent probe for detecting hydrogen sulfide (H2S) in live cells and zebra fish. This indicates the potential use of this compound in developing fluorescent probes (Palanisamy et al., 2016).

Catalytic Activity in Organic Reactions

The catalytic properties of 1,2,3-triazoles, including similar compounds, have been explored in various chemical reactions. For example, Amadio et al. (2012) synthesized cationic complexes using 1,2,3-triazole derivatives and examined their catalytic activity in Suzuki-Miyaura reactions, demonstrating the utility of these compounds in organic synthesis (Amadio et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of triazole derivatives is a vibrant field due to their wide range of biological activities . Future research could explore the potential applications of this compound in medicine, agriculture, or other areas.

Properties

IUPAC Name

methyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-13-7(12)5-10-4-6(2-3-11)8-9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWNVAUOPWCYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.